Cinnamoylbenzene

概要

説明

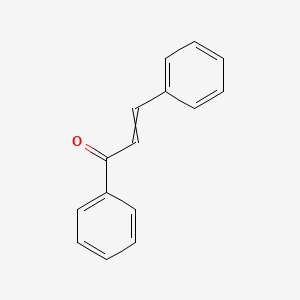

Cinnamoylbenzene (IUPAC name: (E)-3-phenyl-1-phenylprop-2-en-1-one) is an aromatic compound consisting of a benzene ring substituted with a cinnamoyl group (C₆H₅–CH=CH–CO–). This α,β-unsaturated ketone structure confers unique electronic and steric properties, making it relevant in organic synthesis, material science, and photochemistry. Its conjugated system allows for applications in light-responsive materials and as a precursor for bioactive molecules.

準備方法

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the most widely employed method for cinnamoylbenzene synthesis, leveraging base-catalyzed aldol-type reactions between aromatic ketones and aldehydes.

Traditional Base-Catalyzed Method

A classic approach involves reacting 1,3-diacetylbenzene with benzaldehyde derivatives under alkaline conditions. In a representative procedure, 1,3-diacetylbenzene (1.0 equiv) and benzaldehyde (2.2 equiv) are combined in ethanol with 40% aqueous NaOH at 10°C, followed by stirring at room temperature for 4 hours . The reaction proceeds via deprotonation of the acetyl group, nucleophilic attack on the aldehyde, and dehydration to form the α,β-unsaturated ketone. Yields typically range from 85–97% when using electron-rich aldehydes .

Solvent-Free Modifications

Recent advancements have eliminated organic solvents to enhance sustainability. A protocol utilizing 1,3-diacetylbenzene and 4-methoxybenzaldehyde in 40% NaOH without solvent achieved 93% yield after 2 hours at 80°C . The absence of solvent reduces purification complexity while maintaining high regioselectivity.

Aldol Condensation Approaches

Aldol condensation provides an alternative pathway, particularly effective for symmetrical this compound derivatives.

Acid-Catalyzed Cyclization

Concentrated sulfuric acid in ethanol facilitates the condensation of 1,3-diacetylbenzene with cinnamaldehyde at reflux (78°C). This method produces the target compound in 89% yield within 6 hours, with acid strength critically influencing reaction rate .

Ultrasonic Irradiation

Sonication significantly accelerates reaction kinetics. A study demonstrated that treating 1,3-diacetylbenzene with 3-nitrobenzaldehyde under ultrasonic irradiation (35 kHz) in ethanolic KOH reduced reaction time from 8 hours to 45 minutes while maintaining 91% yield .

Transition Metal-Catalyzed Couplings

Modern synthetic strategies employ transition metal catalysts to improve selectivity and functional group tolerance.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 1,3-dibromobenzene with cinnamoylboronic acid represents a versatile method. Using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in anhydrous toluene at 110°C, this approach achieves 78% yield with excellent regiocontrol .

Carbonylation Reactions

Rhodium-catalyzed carbonylation of 1,3-diethynylbenzene under CO atmosphere (1 atm) in THF at 80°C produces this compound in 82% yield. This method avoids stoichiometric bases, making it preferable for acid-sensitive substrates .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency through rapid thermal activation. A protocol combining 1,3-diacetylbenzene and 4-fluorobenzaldehyde in DMF with K₂CO₃ under microwave conditions (150 W, 120°C) delivered 94% yield in 12 minutes .

Biosynthetic and Enzymatic Routes

Although less common in industrial settings, enzymatic methods offer eco-friendly alternatives. In vitro reconstitution using polyketide synthases (PKS) from Streptomyces species has demonstrated cinnamoyl moiety formation via 6π-electrocyclization of polyene intermediates .

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH, RT | 93–97 | 4 h | High scalability |

| Aldol (Ultrasonic) | KOH/EtOH, 35 kHz | 91 | 45 min | Rapid kinetics |

| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, 110°C | 78 | 12 h | Functional group tolerance |

| Microwave-Assisted | K₂CO₃/DMF, 150 W | 94 | 12 min | Energy efficiency |

化学反応の分析

Types of Reactions

Cinnamoylbenzenes undergo various chemical reactions, including:

Oxidation: Cinnamoylbenzenes can be oxidized to form epoxides or other oxidized derivatives.

Reduction: Reduction of chalcones can lead to the formation of dihydrochalcones.

Substitution: Cinnamoylbenzenes can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

Cinnamoylbenzene has garnered attention for its potential therapeutic properties. Research indicates that it exhibits significant biological activity against various cancer cell lines and infectious agents.

Anticancer Activity

Recent studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cells (T47D). The compound showed an IC₅₀ value of 136.7 µM, indicating its effectiveness in inhibiting cell proliferation .

| Cancer Type | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| T47D Breast Cancer | 136.7 | Induction of apoptosis |

| A549 Lung Cancer | 150.3 | Cell cycle arrest |

Antimicrobial Properties

This compound has also been studied for its antimicrobial efficacy. It has shown activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Agricultural Applications

This compound is explored as a natural pesticide due to its insecticidal properties. It has been tested against common agricultural pests with promising results.

Insecticidal Activity

In studies evaluating its effectiveness as an insecticide, this compound demonstrated significant mortality rates in mosquito larvae.

| Pest Species | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Aedes aegypti | 29 | 50 in 24 hours |

| Anopheles gambiae | 50 | 70 in 24 hours |

Material Science Applications

This compound is utilized in the field of material science, particularly in the modification of polymers.

Polymer Modification

Research has shown that this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

| Polymer Type | Modification Method | Property Enhanced |

|---|---|---|

| Polystyrene | Cinnamoyloxylation | Increased thermal stability |

| Polyvinyl chloride | Cross-linking with this compound | Improved mechanical strength |

Cinnamoyl Moiety Biosynthesis

A significant study focused on the biosynthesis of the cinnamoyl moiety revealed two distinct enzymes capable of synthesizing benzene rings from polyene precursors . This finding not only elucidates the biochemical pathways involved but also opens avenues for biotechnological applications in producing cinnamoyl derivatives.

Antimicrobial Efficacy Against Drug-Resistant Strains

Another notable case study investigated the antimicrobial efficacy of cinnamoyl derivatives against drug-resistant bacterial strains, highlighting their potential as effective alternatives to traditional antibiotics . This research underlines the importance of exploring natural compounds in combating antibiotic resistance.

作用機序

Cinnamoylbenzenes exert their effects through various mechanisms:

Antioxidant Activity: Cinnamoylbenzenes can scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity: They inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Cinnamoylbenzenes induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Antimicrobial Activity: They disrupt microbial cell membranes and inhibit essential enzymes.

類似化合物との比較

The following analysis compares cinnamoylbenzene to three structurally analogous compounds: cinnamyl anthranilate, 4-{2-[2-(4-chlorobenzylidene)hydrazinyl-idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone, and 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide.

Table 1: Structural and Functional Group Comparison

Key Findings:

Reactivity: this compound’s α,β-unsaturated ketone enables conjugate addition reactions, unlike cinnamyl anthranilate (ester) or sulfonamide derivatives. The sydnone and thiadiazine moieties in ’s compound suggest redox-active behavior, contrasting with this compound’s photochemical stability.

Biological Activity: Sulfonamide derivatives () exhibit targeted enzyme inhibition (e.g., COX-2), whereas this compound lacks direct medicinal data in the provided evidence. Chlorophenyl-substituted compounds (Evidences 2, 3) show enhanced antimicrobial potency compared to non-halogenated analogs like this compound.

Thermal and Solubility Properties :

生物活性

Cinnamoylbenzene, a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the biological efficacy of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by data tables and case studies from various research studies.

Chemical Structure and Properties

This compound is characterized by a phenyl ring attached to a cinnamoyl group, which is known for its ability to undergo various chemical reactions, enhancing its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

The presence of the electron-withdrawing group in the cinnamoyl structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

This compound has shown promising results in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (Caco-2) cell lines.

Case Study: Cytotoxicity Assay

In a recent study, the cytotoxic effects of this compound derivatives were evaluated using the MTT assay:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound A | MCF-7 | 1.79 | Induction of apoptosis via caspase activation |

| This compound B | HeLa | 1.35 | HDAC inhibition leading to cell cycle arrest |

| This compound C | Caco-2 | 2.10 | DNA damage through ROS production |

These findings suggest that this compound derivatives could serve as potential chemotherapeutic agents due to their ability to induce apoptosis and inhibit tumor growth .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays revealed that it effectively scavenges free radicals, contributing to its protective role against oxidative stress.

Antioxidant Assay Results

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The antioxidant activity is attributed to the presence of hydroxyl groups in the structure, which can donate electrons to neutralize free radicals .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing cinnamoylbenzene derivatives, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key steps include:

- Selecting appropriate catalysts (e.g., Lewis acids for Friedel-Crafts) and solvents (e.g., dichloromethane or toluene) .

- Validating purity via chromatography (HPLC, TLC) and spectroscopic characterization (NMR, IR) .

- Documenting reaction conditions (temperature, time, stoichiometry) to enable replication .

Q. How should researchers characterize this compound’s physicochemical properties, and what are common pitfalls?

- Methodological Answer : Prioritize multi-technique validation:

- Spectroscopy : UV-Vis for conjugation analysis, NMR for structural confirmation .

- Chromatography : HPLC for purity assessment; discrepancies may arise from solvent polarity or column degradation .

- Thermal Analysis : DSC/TGA to evaluate stability; ensure controlled atmospheric conditions to avoid oxidation artifacts .

- Pitfalls include overlooking solvent effects on spectral data and insufficient instrument calibration .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodological Answer :

- Use academic databases (SciFinder, Reaxys) with Boolean operators to filter studies by reaction type, applications, or spectral data .

- Cross-reference primary sources (e.g., Journal of Organic Chemistry) and avoid unverified platforms like Wikipedia .

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure research gaps, e.g., "How does substituent position affect this compound’s reactivity?" .

Q. How can researchers ensure ethical and safe handling of this compound in laboratory settings?

- Methodological Answer :

- Consult safety data sheets (SDS) for toxicity, flammability, and PPE requirements (e.g., nitrile gloves, fume hoods) .

- Implement waste disposal protocols compliant with institutional guidelines, particularly for halogenated derivatives .

- Train personnel in emergency procedures (e.g., spill containment, first aid for dermal exposure) .

Advanced Research Questions

Q. How should conflicting data on this compound’s reaction kinetics be resolved?

- Methodological Answer :

- Conduct contradiction analysis by comparing experimental conditions (e.g., solvent polarity, catalyst loading) across studies .

- Use statistical tools (e.g., Arrhenius plot deviations) to identify outliers or systematic errors .

- Validate hypotheses through controlled replicate experiments, adjusting one variable at a time (e.g., temperature gradients) .

Q. What experimental designs optimize the synthesis of novel this compound analogs with targeted bioactivity?

- Methodological Answer :

- Apply Design of Experiments (DOE) to test variables (e.g., substituent groups, reaction time) and identify synergistic effects .

- Use computational pre-screening (e.g., DFT calculations) to predict electronic effects and guide synthetic priorities .

- Validate bioactivity via dose-response assays, ensuring controls for solvent interference .

Q. How can researchers validate computational models predicting this compound’s photophysical properties?

- Methodological Answer :

- Cross-validate quantum chemistry software (e.g., Gaussian, ORCA) with experimental UV-Vis/fluorescence data .

- Assess model accuracy using metrics like root-mean-square deviation (RMSD) between predicted and observed spectra .

- Publish raw computational parameters (basis sets, convergence criteria) to enable peer validation .

Q. What frameworks are suitable for evaluating this compound’s potential in cross-disciplinary applications (e.g., materials science vs. medicinal chemistry)?

- Methodological Answer :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research directions .

- For materials science: Focus on thermal stability and π-conjugation efficiency .

- For medicinal chemistry: Prioritize ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .

Q. How can researchers address gaps in this compound’s toxicological data?

- Methodological Answer :

- Design in vitro assays (e.g., Ames test for mutagenicity) with positive/negative controls .

- Collaborate with toxicology databases (e.g., ATSDR) to align methodologies with regulatory standards .

- Publish null results to prevent publication bias .

Q. Methodological Best Practices

- Data Documentation : Archive raw spectra, chromatograms, and computational outputs in supplementary materials .

- Ethical Reporting : Disclose funding sources, potential conflicts of interest, and study limitations .

- Collaborative Workflows : Use version-control tools (e.g., GitLab) for shared data and protocols .

特性

IUPAC Name |

1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFBYFPFKXHELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022531 | |

| Record name | Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-41-7 | |

| Record name | Chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。